XDH Inhibition: Nanomolar Potency of 1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6-dione Differing from Common Alkylxanthines
1-Benzyl-8-hydroxy-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits potent inhibition of xanthine oxidase with an IC50 of 65 nM and a non-competitive Ki of 55 nM in human enzyme assays [1]. This contrasts sharply with common 1,3-dimethylxanthine (theophylline), which typically shows XDH IC50 values in the mid-micromolar range (>10 µM). The N1-benzyl and C8-hydroxy substitution pattern is hypothesized to confer this enhanced potency by allowing simultaneous occupancy of the substrate channel and an adjacent hydrophobic pocket not accessed by unsubstituted methylxanthines.
| Evidence Dimension | Xanthine oxidase inhibitory potency |
|---|---|
| Target Compound Data | IC50 65 nM; Ki 55 nM (non-competitive, Lineweaver-Burk analysis, human enzyme) |
| Comparator Or Baseline | Theophylline (1,3-dimethylxanthine): IC50 > 10,000 nM (class-level reference); Allopurinol (clinical XDH inhibitor): IC50 ~ 7,000 nM (class reference) |
| Quantified Difference | Approximately 150-fold more potent than theophylline; approximately 100-fold more potent than allopurinol in enzymatic assays |
| Conditions | In vitro enzymatic assay using immobilized capillary enzyme reactor with on-flow bidimensional liquid chromatography; human xanthine dehydrogenase/oxidase |
Why This Matters
This nanomolar potency differentiates the compound from generic methylxanthines, making it a valuable research tool for XDH inhibition studies where higher potency and distinct binding mode (non-competitive) are required.
- [1] BindingDB. BDBM50135279 (CHEMBL3747521). Affinity Data: Ki 55 nM, IC50 65 nM for human xanthine dehydrogenase/oxidase. Universidade Estadual De Campinas / ChEMBL. View Source
